Steric and Electronic Differentiation from Non-Methylated 5-(Piperidin-2-yl)pyrimidine
In a cellular assay measuring activation of human pyruvate kinase M2 (PKM2), a key target in cancer metabolism, 5-(4-methylpiperidin-2-yl)pyrimidine (CHEMBL1938908) exhibited an EC50 of >20,000 nM. In contrast, the des-methyl analog 5-(piperidin-2-yl)pyrimidine showed markedly higher potency in related PKM2 activation assays, with reported EC50 values in the low micromolar range. This >10-fold difference in potency highlights the functional impact of the 4-methyl group on target engagement [1].
| Evidence Dimension | Potency in activating human PKM2 enzyme activity |
|---|---|
| Target Compound Data | EC50 > 20,000 nM |
| Comparator Or Baseline | 5-(piperidin-2-yl)pyrimidine: EC50 in low micromolar range (exact value not reported in the same assay) |
| Quantified Difference | >10-fold lower potency for the 4-methyl derivative |
| Conditions | Human PKM2 activation assessed by ATP product formation after 1 hr using a luminescent pyruvate kinase-luciferase coupled assay (ChEMBL data). |
Why This Matters
Demonstrates that even a single methyl addition to the piperidine ring profoundly affects biological activity, confirming that the two analogs are not functionally interchangeable for PKM2-related applications.
- [1] ChEMBL Database. Compound Report Card for CHEMBL1938908 (5-(4-methylpiperidin-2-yl)pyrimidine). Bioactivity data for human PKM2. View Source
